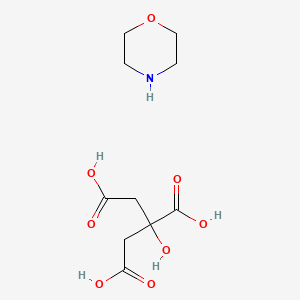

Morpholine citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62038-11-3 |

|---|---|

Molecular Formula |

C10H17NO8 |

Molecular Weight |

279.24 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;morpholine |

InChI |

InChI=1S/C6H8O7.C4H9NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-3-6-4-2-5-1/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5H,1-4H2 |

InChI Key |

MUAWWROODCFBEM-UHFFFAOYSA-N |

SMILES |

C1COCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

C1COCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Other CAS No. |

62038-11-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Morpholine Citrate Buffer: pKa and Effective pH Range

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the morpholine (B109124) citrate (B86180) buffer system, including its physicochemical properties, preparation, and the determination of its pKa and effective pH range. This document is intended to serve as a practical resource for laboratory professionals requiring a versatile buffer for a range of applications in research, development, and quality control.

Introduction to Morpholine Citrate Buffer

This compound buffer is a versatile buffer system formed by the combination of the weak base morpholine and the weak polyprotic acid, citric acid. The utility of this buffer lies in its potential to cover a broad pH range due to the multiple dissociation constants of citric acid and the pKa of morpholine. Understanding the pKa and effective pH range of this buffer is critical for its proper application in various chemical and biological systems, including enzymatic assays, chromatography, and formulation studies.

Physicochemical Properties of Buffer Components

The behavior of the this compound buffer is governed by the acid-base chemistry of its constituent components.

-

Morpholine: A heterocyclic amine that acts as a weak base.

-

Citric Acid: A tricarboxylic acid that can donate three protons, thus having three distinct pKa values.[1]

A summary of the relevant physicochemical properties is presented in Table 1.

| Parameter | Morpholine | Citric Acid |

| Molar Mass | 87.12 g/mol [2] | 192.12 g/mol [3] |

| pKa (25 °C) | 8.33 - 8.49[2][4] | pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40[1][5][6] |

| Appearance | Colorless liquid[7] | Colorless crystals or white powder[6] |

| Solubility in Water | Miscible[4] | Highly soluble[6] |

Table 1: Physicochemical Properties of Morpholine and Citric Acid.

Understanding the pKa and Effective pH Range

The Henderson-Hasselbalch equation provides the theoretical foundation for understanding buffer capacity and pH. A buffer is most effective at resisting changes in pH when the pH of the solution is equal to the pKa of the buffering species.[8] The effective pH range of a buffer is generally considered to be the pKa value ± 1 pH unit.[9][10]

Due to the multiple pKa values of citric acid and the pKa of morpholine, the this compound buffer system can potentially have multiple effective buffering ranges. The interaction between the weak base and the polyprotic acid will result in a complex titration curve with several regions of buffering capacity. The approximate effective pH ranges for this buffer system would be centered around the pKa values of citric acid and morpholine.

| Buffering Species | pKa | Theoretical Effective pH Range |

| Citric Acid (1st dissociation) | 3.13 | 2.13 - 4.13 |

| Citric Acid (2nd dissociation) | 4.76 | 3.76 - 5.76 |

| Citric Acid (3rd dissociation) | 6.40 | 5.40 - 7.40 |

| Morpholine | 8.33 | 7.33 - 9.33 |

Table 2: Theoretical Effective pH Ranges of this compound Buffer Components.

It is important to note that the actual effective pH ranges of the mixed buffer system should be determined experimentally.

Experimental Determination of pKa and Effective pH Range

The precise pKa values and effective pH range of a this compound buffer should be determined empirically through titration. This involves titrating a solution of one component (e.g., citric acid) with the other (e.g., morpholine) and monitoring the pH change.

Objective: To determine the pKa values and effective pH range of a this compound buffer.

Materials:

-

Morpholine

-

Citric acid

-

Deionized water

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

Burette

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Buffer Preparation:

-

Prepare a 0.1 M solution of citric acid by dissolving 19.21 g of citric acid in 1 L of deionized water.

-

Prepare a 0.1 M solution of morpholine by dissolving 8.71 mL of morpholine in 1 L of deionized water.

-

To prepare the this compound buffer, mix equal volumes of the 0.1 M citric acid and 0.1 M morpholine solutions.

-

-

Titration:

-

Place a known volume (e.g., 50 mL) of the prepared this compound buffer into a beaker with a stir bar.

-

Place the beaker on a stir plate and begin gentle stirring.

-

Immerse the calibrated pH electrode into the solution and record the initial pH.

-

Fill a burette with 0.1 M NaOH.

-

Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has risen significantly (e.g., to pH 12).

-

Repeat the titration in the acidic range using 0.1 M HCl, adding the acid in small increments and recording the pH until it has dropped significantly (e.g., to pH 2).

-

-

Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of titrant (NaOH or HCl) added (x-axis). This will generate a titration curve.

-

The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest portions of the curve).

-

The effective pH range is the pH range over which the buffer effectively resists changes in pH, which can be visually identified as the relatively flat regions of the titration curve.

-

Visualizing the Process and Concepts

The following diagrams illustrate the key concepts and workflows described in this guide.

Figure 1: Workflow for the experimental determination of pKa and effective pH range.

Figure 2: Relationship between buffer components and the resulting buffer properties.

Conclusion

The this compound buffer system offers a broad potential buffering range due to the distinct pKa values of its components. For precise and reliable experimental outcomes, it is imperative that researchers, scientists, and drug development professionals experimentally verify the pKa and effective pH range of the specific buffer composition being used. The methodologies outlined in this guide provide a robust framework for the preparation, characterization, and implementation of this versatile buffer system.

References

- 1. Citric acid - Wikipedia [en.wikipedia.org]

- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Citric Acid | C6H8O7 | CID 311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Citric Acid [commonorganicchemistry.com]

- 6. our blogs! - Citric Acid: A Comprehensive Guide - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 7. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 8. goldbio.com [goldbio.com]

- 9. Khan Academy [khanacademy.org]

- 10. fiveable.me [fiveable.me]

Physicochemical Properties of Morpholine Citrate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of morpholine (B109124) and its citrate (B86180) salt. Due to a notable lack of available data for morpholine citrate, this document primarily details the properties of morpholine as a foundational component. The guide infers the expected properties of this compound solutions based on the characteristics of morpholine and citric acid. It includes tabulated data for key physical and chemical parameters, detailed experimental protocols for the analysis of morpholine, and workflow diagrams to illustrate key processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available information and highlighting areas where further research is required.

Introduction

Morpholine, a heterocyclic organic compound containing both amine and ether functional groups, is a versatile chemical intermediate with applications in various industries, including pharmaceuticals, corrosion inhibition, and agriculture.[1][2][3] Its ability to act as a base allows for the formation of salts, such as this compound, which can modify its physicochemical properties for specific applications. For instance, morpholine is used as a pH adjuster in power plant steam systems due to its volatility being similar to water.[2][3][4] This guide focuses on the physicochemical properties of morpholine and its citrate solutions, addressing a gap in readily available, consolidated technical information.

Physicochemical Properties

A comprehensive review of available literature reveals a significant lack of specific data on the physicochemical properties of this compound. The Safety Data Sheet (SDS) for this compound explicitly states "no data available" for many key parameters, including density, viscosity, solubility, and pH.[5] Therefore, the following sections provide detailed information on the properties of morpholine, which serves as a basis for understanding the likely characteristics of its citrate salt in solution.

Physical Properties of Morpholine

The physical properties of morpholine are well-documented and are summarized in Table 1. Morpholine is a colorless, hygroscopic liquid with a characteristic fish-like or ammonia-like odor.[6][7][8] It is completely miscible with water and many organic solvents.[7][9]

Table 1: Physical Properties of Morpholine

| Property | Value | References |

| Molecular Formula | C₄H₉NO | [1][6][7] |

| Molecular Weight | 87.12 g/mol | [6] |

| Appearance | Colorless liquid | [6] |

| Odor | Fish-like, ammonia-like | [6] |

| Density | ~1.00 g/cm³ at 20°C | |

| Boiling Point | ~129°C (264°F) | |

| Melting Point | ~-5°C (23°F) | |

| Flash Point | ~38°C (100°F) (closed cup) | |

| Vapor Pressure | ~8 mmHg at 20°C | |

| Refractive Index | ~1.455 at 20°C | |

| Viscosity | ~2.4 mPa·s at 20°C | |

| Solubility in Water | Completely miscible | [7] |

Chemical Properties of Morpholine and Expected Properties of this compound

Morpholine is a base due to the presence of the amine group, with a pKa of its conjugate acid being approximately 8.5.[10] It readily reacts with acids to form salts.[9] The formation of this compound by reacting morpholine with citric acid is a straightforward acid-base reaction.

pH of Solutions: Aqueous solutions of morpholine are alkaline. The pH of morpholine solutions at various concentrations is provided in Table 2.

Table 2: pH of Aqueous Morpholine Solutions

| Concentration of Morpholine (wt. %) | pH | Reference |

| 0 | 7.0 | [7] |

| 0.001 | 8.8 | [7] |

| 0.01 | 9.4 | [7] |

| 0.1 | 10.0 | [7] |

| 1.0 | 10.6 | [7] |

| 10.0 | 11.2 | [7] |

For this compound solutions, the pH would be expected to be in the acidic to neutral range, depending on the stoichiometry of the salt and the concentration in solution, due to the presence of the weakly acidic citrate ion.

Solubility: Morpholine is fully miscible with water.[7] The formation of the citrate salt is expected to maintain or enhance its aqueous solubility.

Stability: Morpholine is stable under recommended storage conditions.[5] However, it can be susceptible to degradation at high temperatures.[11] The stability of this compound solutions would likely be influenced by factors such as pH, temperature, and the presence of catalysts. One study indicated that morpholine decomposes in a few days in the presence of magnetite at 275°C.[11]

Experimental Protocols

This section details methodologies for the synthesis of morpholine and its analysis.

Synthesis of Morpholine

Morpholine can be synthesized through the dehydration of diethanolamine (B148213) with concentrated sulfuric acid or from diethylene glycol and ammonia (B1221849) at high temperature and pressure in the presence of a catalyst.[2] A common laboratory-scale synthesis involves the reaction of diethanolamine with hydrochloric acid followed by heating.

Protocol for Synthesis of Morpholine from Diethanolamine:

-

Add 62.5 g of diethanolamine to a round-bottom flask.

-

Slowly add concentrated hydrochloric acid until a pH of 1 is reached.

-

Heat the solution to drive off water until the internal temperature reaches 200-210°C.

-

Maintain this temperature for 15 hours.

-

Allow the mixture to cool to 160°C and pour it into a dish.

-

Mix the resulting paste with 50 g of calcium oxide.

-

Perform a flame distillation to recover crude morpholine.

-

Dry the crude product over potassium hydroxide.

-

Reflux the dried morpholine over sodium metal for one hour.

-

Perform a final fractional distillation, collecting the product at 126-129°C.[12]

Caption: Workflow for the synthesis of morpholine.

Analytical Methods for Morpholine

Various analytical methods are available for the quantification of morpholine, including gas chromatography (GC) and high-performance liquid chromatography (HPLC).[13]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Morpholine in Aqueous Samples: This method is suitable for determining residual morpholine in various samples.[14]

-

Sample Pretreatment: Filter aqueous samples through a 0.22 µm membrane filter.

-

Derivatization and Extraction:

-

To a 20 mL sample, add a known amount of morpholine stock standard solution.

-

Add 200 μL of 0.05 M HCl and 200 μL of saturated sodium nitrite (B80452) for derivatization.[15]

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane).

-

-

GC-MS Analysis:

-

Inject the organic extract into the GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS).

-

Set the GC oven temperature program to achieve separation.

-

Use mass spectrometry for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity.[15]

-

Caption: General workflow for morpholine analysis.

Logical Relationships and Pathways

As there is no information available on specific signaling pathways involving this compound, a logical diagram illustrating the relationship between morpholine and its citrate salt is presented below.

Caption: Acid-base reaction to form this compound.

Conclusion and Future Outlook

This technical guide has summarized the available physicochemical data for morpholine and inferred the expected properties of this compound solutions. A significant data gap exists for the citrate salt, and further experimental studies are required to determine its specific properties such as solubility, pH, density, and viscosity across a range of concentrations and temperatures. The provided experimental protocols for the synthesis and analysis of morpholine offer a starting point for researchers working with this compound and its derivatives. Future research should focus on generating empirical data for this compound to support its application in pharmaceutical and other scientific fields.

References

- 1. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 5. guidechem.com [guidechem.com]

- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]

- 8. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 10. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Morpholine Citrate: An In-depth Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of morpholine (B109124) citrate (B86180) for laboratory applications. The information presented herein is intended to equip researchers with the necessary knowledge to produce high-purity morpholine citrate for use in drug discovery and development. Morpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their physicochemical, biological, and metabolic properties.[1][2][3] The citrate salt of morpholine can be valuable for various research applications where specific salt forms are desired.

Physicochemical Data

A summary of the key physicochemical properties of the reactants and the final product is provided in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Properties |

| Morpholine | C₄H₉NO | 87.12 | Colorless, hygroscopic liquid with a fish-like odor.[4][5] | A base with a pKa of its conjugate acid around 8.5.[6] Soluble in water and many organic solvents. |

| Citric Acid (Anhydrous) | C₆H₈O₇ | 192.12 | White crystalline solid. | A weak organic acid. |

| This compound | C₁₀H₁₇NO₈ | 279.24 | Assumed to be a solid. | A salt formed from a weak base and a weak acid. Purity of commercially available product is reported as 96%.[7] |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction between morpholine and citric acid. The reaction proceeds by the protonation of the basic nitrogen atom of the morpholine ring by the acidic protons of the carboxylic acid groups of citric acid.

Experimental Protocol:

Materials:

-

Morpholine (reagent grade, ≥99%)

-

Citric acid (anhydrous, reagent grade, ≥99.5%)

-

Ethanol (B145695) (anhydrous)

-

Diethyl ether (anhydrous)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

-

Dissolution of Citric Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of anhydrous citric acid in a minimal amount of warm anhydrous ethanol.

-

Addition of Morpholine: While stirring the citric acid solution, slowly add 1.0 equivalent of morpholine dropwise using a dropping funnel. An exothermic reaction may be observed.

-

Reaction and Precipitation: Continue stirring the mixture at room temperature for 1-2 hours. The this compound salt may precipitate out of the solution during this time. If no precipitate forms, the salt can be precipitated by the addition of a less polar solvent in which the salt is insoluble, such as diethyl ether.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the crude this compound under vacuum to remove residual solvents.

Note: The stoichiometry between morpholine and citric acid can be varied to potentially form mono-, di-, or tri-morpholinium citrate salts, although the 1:1 salt is presented here.

Purification of this compound

The primary method for purifying solid organic compounds like this compound is recrystallization. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent.

Experimental Protocol: Recrystallization

-

Solvent Selection: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the this compound readily at elevated temperatures but poorly at lower temperatures. A solvent pair, such as ethanol and diethyl ether, can also be effective.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration.[8]

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the crystal surface.[8]

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis.

Quantitative Data Summary

| Process | Compound Type | Typical Yield Range | Purity |

| Synthesis | Morpholine Derivatives | 60-95% | - |

| Purification (Recrystallization) | Amine Salts | 70-90% | >98% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis and Purification.

Representative Signaling Pathway

Morpholine-containing compounds are known to be inhibitors of various kinases, including the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation. The following diagram illustrates a simplified representation of this pathway, indicating where a morpholine-containing inhibitor might act.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Recrystallization [sites.pitt.edu]

Morpholine Citrate as a Biological Buffer: A Theoretical and Practical Guide

Introduction

In the landscape of biological research and pharmaceutical development, the selection of an appropriate buffer system is paramount to maintaining experimental integrity and ensuring the stability of biological molecules. While standard buffers like Tris, HEPES, and phosphate-buffered saline are ubiquitous, the exploration of novel buffer systems continues to be an area of interest for specialized applications. This technical guide provides an in-depth analysis of the fundamental principles of a theoretical Morpholine Citrate buffer system.

It is important to note that this compound is not a commonly listed or commercially available biological buffer. Therefore, this document is based on the well-established chemical principles of its constituent components: Morpholine, a weak base, and Citric Acid, a polyprotic weak acid. This guide will serve researchers, scientists, and drug development professionals by extrapolating the theoretical properties and potential applications of this unique buffer combination.

Core Principles of the Constituent Components

The buffering capacity of a this compound system would be derived from the acid-base equilibria of its two components.

Morpholine: A heterocyclic amine, Morpholine acts as a weak base. Its conjugate acid, the morpholinium ion, has a pKa value typically around 8.3-8.5. This allows Morpholine to be an effective buffer in the pH range of approximately 7.3 to 9.5. The equilibrium between the unprotonated (basic) form and the protonated (acidic) form allows it to resist changes in pH in this range.

Citric Acid: A tricarboxylic acid, Citric Acid is a polyprotic acid with three distinct pKa values: pKa1 ≈ 3.13, pKa2 ≈ 4.76, and pKa3 ≈ 6.40. This property allows it to act as a buffer across three different pH ranges. The multiple protons allow for a more complex interaction in a buffer system.

The combination of these two molecules into a "this compound" salt would theoretically create a buffer system with multiple potential buffering regions, depending on the stoichiometry of the salt and the initial pH.

Physicochemical Properties

The fundamental properties of Morpholine and Citric Acid are summarized below. These values are crucial for calculating buffer concentrations and predicting buffer behavior.

Table 1: Physicochemical Properties of Morpholine and Citric Acid

| Property | Morpholine | Citric Acid (Anhydrous) |

| Chemical Formula | C₄H₉NO | C₆H₈O₇ |

| Molecular Weight | 87.12 g/mol | 192.12 g/mol |

| pKa (25°C) | 8.36 (for the conjugate acid) | pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.40 |

| Appearance | Colorless liquid | White crystalline solid |

| Solubility in Water | Miscible | Highly soluble |

Theoretical Buffering Characteristics of this compound

A buffer solution prepared by mixing Morpholine and Citric Acid would have potential buffering ranges near the pKa values of both components. The primary buffering regions would be centered around pH 3.1, 4.8, 6.4, and 8.4. The effectiveness in each range would depend on the relative concentrations of the acid and base forms of each component.

Table 2: Predicted Buffering Ranges for a Theoretical this compound System

| Buffering Center (pKa) | Theoretical Effective pH Range | Primary Buffering Species (Acid/Base Pair) |

| ~3.13 | 2.1 - 4.1 | H₃-Citrate / H₂-Citrate⁻ |

| ~4.76 | 3.8 - 5.8 | H₂-Citrate⁻ / H-Citrate²⁻ |

| ~6.40 | 5.4 - 7.4 | H-Citrate²⁻ / Citrate³⁻ |

| ~8.36 | 7.4 - 9.4 | Morpholinium⁺ / Morpholine |

Visualizing the Chemical Equilibria

The underlying principles of buffering action are rooted in the chemical equilibria of the buffer components. The following diagrams illustrate these equilibria for Morpholine and Citric Acid.

An In-depth Technical Guide to the Buffering Mechanism of Morpholine Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical buffering mechanism of a Morpholine citrate (B86180) buffer system. Due to the limited availability of direct experimental data on Morpholine citrate in peer-reviewed literature, this document outlines the core principles based on the well-established physicochemical properties of its constituent components: Morpholine and citric acid. The guide also presents standardized experimental protocols for the characterization of such a buffer system.

Introduction to this compound as a Buffering System

A buffer solution resists changes in pH upon the addition of an acid or a base. This capacity is crucial in numerous chemical and biological systems, including drug formulations where pH control is critical for stability, solubility, and therapeutic efficacy. A this compound buffer is a composite system formed by the neutralization reaction between Morpholine, a weak base, and citric acid, a weak polyprotic acid. The resulting buffer's characteristics are a composite of the properties of these two molecules, offering a potentially broad and tunable buffering range.

Physicochemical Properties of Constituent Components

Understanding the individual pKa values of Morpholine and citric acid is fundamental to predicting the buffering behavior of the combined system. The pKa is the pH at which a chemical species will exist as an equal mixture of its protonated and deprotonated forms. The effective buffering range for a given acid-base pair is typically considered to be pKa ± 1 pH unit.

Table 1: Physicochemical Properties of Morpholine and Citric Acid

| Compound | Molar Mass ( g/mol ) | pKa Value(s) at 25°C | Effective Buffering Range(s) |

| Morpholine | 87.12 | 8.33 - 8.49[1][2][3] | ~ pH 7.3 - 9.5 |

| Citric Acid | 192.12 | pKa1 = 3.13[4][5][6][7]pKa2 = 4.76[4][5][6][7]pKa3 = 6.40[4][5][6][7] | ~ pH 2.1 - 4.1~ pH 3.8 - 5.8~ pH 5.4 - 7.4 |

The Buffering Mechanism of this compound

The buffering capacity of this compound arises from the simultaneous equilibria of both Morpholine and citric acid in solution. Citric acid, being a triprotic acid, can donate three protons, resulting in three distinct buffering regions. Morpholine, a weak base, can accept a proton to form its conjugate acid, morpholinium.

When these two are combined, the resulting solution will contain a mixture of citrate anions (citrate, monohydrogen citrate, and dihydrogen citrate), morpholine, and its protonated form, morpholinium. The specific concentrations of these species will depend on the stoichiometry of the mixture and the final pH of the solution.

The broad potential buffering range of a this compound system, spanning from approximately pH 2 to pH 9.5, is a direct consequence of the multiple pKa values of its components. This makes it a versatile candidate for applications requiring pH control over a wide spectrum.

The following diagrams illustrate the fundamental acid-base equilibria for citric acid and Morpholine.

Caption: Acid-base equilibrium of citric acid.

Caption: Acid-base equilibrium of Morpholine.

Proposed Experimental Protocols for Characterization

To empirically determine the buffering capacity and effective range of a this compound buffer, the following experimental protocol is proposed.

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M solution of Morpholine in deionized water.

-

Prepare a 0.1 M solution of citric acid in deionized water.

-

-

Buffer Preparation:

-

Create a series of this compound buffers by mixing the stock solutions in different volumetric ratios (e.g., 1:9, 2:8, ..., 9:1).

-

For each mixture, record the initial pH.

-

-

Titration:

-

Take a known volume (e.g., 50 mL) of each buffer solution.

-

Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl), measuring the pH after each incremental addition.

-

Repeat the titration for a separate aliquot of the buffer with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

-

The buffering regions will appear as plateaus on the curve.

-

The buffer capacity (β) can be calculated from the slope of the titration curve.

-

The following diagram outlines the proposed workflow for characterizing the this compound buffer.

Caption: Workflow for buffer characterization.

Potential Applications in Drug Development

The potentially wide and tunable buffering range of this compound could make it a valuable excipient in pharmaceutical formulations. Its ability to maintain a stable pH is critical for:

-

API Stability: Preventing the degradation of pH-sensitive active pharmaceutical ingredients.

-

Solubility: Enhancing the solubility of drugs that have pH-dependent solubility profiles.

-

Bioavailability: Optimizing the absorption of drugs in different physiological environments.

-

Parenteral Formulations: Ensuring that the pH of injectable drugs is within a physiologically tolerable range to minimize irritation and pain upon administration.

Conclusion

While direct experimental data on the this compound buffer system is not extensively documented in public literature, a strong theoretical framework based on the known properties of Morpholine and citric acid suggests its potential as a versatile and wide-range buffering agent. The proposed experimental protocols provide a clear path for its characterization and validation for use in research and drug development. Further empirical studies are warranted to fully elucidate its buffering capacity and explore its utility in various applications.

References

- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 4. Citric acid - Wikipedia [en.wikipedia.org]

- 5. Citric Acid [commonorganicchemistry.com]

- 6. our blogs! - Citric Acid: A Comprehensive Guide - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 7. Citric acid anhydrous Molecular biology | C6H8O7 | Biosolve Shop [shop.biosolve-chemicals.eu]

Morpholine Citrate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 62038-11-3

Molecular Formula: C₁₀H₁₇NO₈

Molecular Weight: 279.24 g/mol

This technical guide provides an in-depth overview of morpholine (B109124) citrate (B86180), a salt formed by the reaction of the heterocyclic amine morpholine with citric acid. While specific research on morpholine citrate is not extensively documented, this guide extrapolates its properties and potential applications from the well-established characteristics of its constituent components. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential utility of this compound.

Introduction to Morpholine and Citrate Salts in Pharmaceutical Sciences

Morpholine is a versatile heterocyclic compound widely employed in medicinal chemistry. Its inclusion in drug candidates is often motivated by its ability to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability. The morpholine ring is a key structural component in numerous approved and experimental drugs, where it can act as a pharmacophore or a scaffold to orient other functional groups for optimal target interaction.

Citric acid is a common excipient in pharmaceutical formulations. As a weak organic acid, it is frequently used to form salts with basic active pharmaceutical ingredients (APIs). The formation of citrate salts can significantly enhance the solubility, dissolution rate, and stability of a drug substance. Furthermore, citrate is a biocompatible and biodegradable compound, making it a safe choice for pharmaceutical use.

This compound, as a salt, combines the advantageous properties of both morpholine and citric acid. It is anticipated to exhibit good water solubility and could serve as a useful intermediate or formulation component in drug development.

Physicochemical Properties

The physicochemical properties of this compound can be inferred from its constituent parts. The following table summarizes key data for morpholine and citric acid, which in turn dictate the properties of the resulting salt.

| Property | Morpholine | Citric Acid (Anhydrous) | This compound (Predicted) |

| CAS Number | 110-91-8 | 77-92-9 | 62038-11-3[1] |

| Molecular Formula | C₄H₉NO | C₆H₈O₇ | C₁₀H₁₇NO₈ |

| Molecular Weight | 87.12 g/mol | 192.12 g/mol | 279.24 g/mol [1] |

| Appearance | Colorless liquid | White crystalline powder | White crystalline solid |

| pKa | 8.33 (for the morpholinium ion) | pKa₁=3.13, pKa₂=4.76, pKa₃=6.40 | The pKa of the morpholinium ion will be present. |

| Solubility in Water | Miscible | Freely soluble | Expected to be highly soluble |

Molecular Structure

This compound is an ionic compound formed by the protonation of the nitrogen atom in the morpholine ring by a proton from one of the carboxylic acid groups of citric acid. This results in the formation of the morpholinium cation and the citrate anion.

Diagram of the formation of this compound:

Caption: Reaction scheme for the formation of this compound.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from morpholine and citric acid.

Materials:

-

Morpholine (≥99%)

-

Citric acid (anhydrous, ≥99.5%)

-

Ethanol (B145695) (95%)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 19.21 g (0.1 mol) of citric acid in 100 mL of warm 95% ethanol with stirring.

-

To the clear solution, slowly add 8.71 g (0.1 mol) of morpholine dropwise with continuous stirring. An exothermic reaction may be observed.

-

After the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux for 1 hour.

-

Allow the reaction mixture to cool to room temperature. A white precipitate of this compound should form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum at 40-50 °C to a constant weight.

-

Calculate the yield and characterize the product.

Characterization of this compound

The melting point of the synthesized this compound can be determined using a standard melting point apparatus. The expected product is a crystalline solid with a sharp melting point.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (NMR) spectrum should be recorded to confirm the structure. The spectrum is expected to show characteristic peaks for both the morpholinium cation and the citrate anion.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will further confirm the carbon framework of the salt.

-

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can be used to identify the functional groups present. Key absorptions would include those for the N-H⁺ stretch of the morpholinium ion, the O-H and C=O stretches of the carboxylate groups of the citrate anion, and the C-O-C stretch of the ether linkage in the morpholine ring.

A representative method for the quantification of the morpholine component in a sample, adaptable for this compound, is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Derivatization:

-

Accurately weigh a sample of this compound and dissolve it in deionized water to a known concentration.

-

Under acidic conditions, morpholine can be derivatized with sodium nitrite (B80452) to form the volatile N-nitrosomorpholine.

-

The derivative is then extracted into an organic solvent such as dichloromethane.

GC-MS Analysis:

-

Column: A suitable capillary column, such as a DB-5ms.

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Mass Spectrometer: Operated in selective ion monitoring (SIM) mode for quantification of the characteristic ions of N-nitrosomorpholine.

Applications in Drug Development and Research

The morpholine moiety is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide range of diseases. Its incorporation often aims to improve physicochemical and pharmacokinetic properties.

Potential as a pH Modifier and Buffer

Given that morpholine has a pKa of 8.33 for its conjugate acid, morpholine-based buffers are effective in the physiological pH range. This compound could be used to prepare buffer solutions for in vitro assays, particularly where a biocompatible buffer is required.

Role in Targeting Signaling Pathways

Morpholine-containing compounds have been identified as inhibitors of various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. A key pathway where morpholine derivatives have shown activity is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Diagram of the PI3K/Akt/mTOR Signaling Pathway:

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

The use of this compound could be advantageous in the early stages of developing inhibitors for such pathways. Its high aqueous solubility would facilitate the preparation of stock solutions for in vitro screening assays.

Conclusion

This compound is a simple salt with the potential for broad utility in research and pharmaceutical development. While direct studies on this compound are limited, its properties can be reliably inferred from the extensive knowledge of morpholine and citrate salts. As a highly water-soluble and biocompatible substance, it represents a valuable tool for researchers working with morpholine-containing compounds, particularly in the areas of drug formulation and in vitro biological testing. This guide provides a foundational understanding and practical, albeit representative, methodologies to encourage further exploration of this compound's potential.

References

Solubility and stability of Morpholine citrate in aqueous solutions

An In-depth Technical Guide to the Solubility and Stability of Morpholine (B109124) Citrate (B86180) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine citrate, the salt formed from the basic compound morpholine and the weak organic acid, citric acid, is of interest in various pharmaceutical and chemical applications. A thorough understanding of its aqueous solubility and stability is paramount for formulation development, shelf-life prediction, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the physicochemical properties of morpholine and citric acid, from which the characteristics of this compound in aqueous solutions are inferred. Due to a lack of direct experimental data on this compound, this paper synthesizes available information on its constituent ions to predict its behavior. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability profiles of this compound.

Introduction to this compound

Morpholine is a heterocyclic organic compound featuring both amine and ether functional groups.[1] The presence of the amine group confers basic properties, allowing it to react with acids to form salts.[1][2] Citric acid is a tricarboxylic acid naturally found in citrus fruits and is widely used as an excipient in pharmaceutical formulations.[3][4] The reaction between the basic morpholine and the acidic citric acid results in the formation of this compound salt. The properties of this salt in an aqueous environment are dictated by the individual characteristics of the morpholinium cation and the citrate anion.

Physicochemical Properties of Morpholine and Citric Acid

A summary of the key physicochemical properties of morpholine and citric acid is presented in Table 1. This data forms the basis for understanding the expected behavior of this compound in aqueous solutions.

Table 1: Physicochemical Properties of Morpholine and Citric Acid

| Property | Morpholine | Citric Acid (anhydrous) |

| Chemical Formula | O(CH₂CH₂)₂NH[1] | C₆H₈O₇[3] |

| Molar Mass | 87.12 g/mol [5] | 192.123 g/mol [3] |

| Appearance | Colorless, hygroscopic liquid[2][6] | White crystalline solid[3][7] |

| Odor | Weak ammonia- or fish-like[1][6] | Odorless[4] |

| Melting Point | -5 °C[1] | 156 °C[3] |

| Boiling Point | 129 °C[1] | Decomposes above 175 °C[3][4] |

| pKa | 8.33 - 8.49 (for the conjugate acid, morpholinium) at 25 °C[5][6] | pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40 at 25 °C[3][7][8] |

| Aqueous Solubility | Miscible with water[1][5] | Highly soluble in water. Solubility increases with temperature: 59.2% w/w at 20°C, 68.6% w/w at 40°C, 73.5% w/w at 60°C.[3][9][10] |

| General Stability | Decomposes slowly at high temperatures and pressures in the absence of oxygen.[1] Can undergo oxidation. | Generally stable in aqueous solutions at room temperature.[9][11] Dilute, non-sterile solutions may be susceptible to fermentation.[9] |

Predicted Solubility of this compound in Aqueous Solutions

The solubility of this compound is anticipated to be high in aqueous solutions, given that both morpholine and citric acid are highly water-soluble.[1][3] The solubility of the salt will be influenced by factors such as pH and temperature.

-

Effect of pH: The solubility of this compound will be pH-dependent. At low pH, the equilibrium will favor the protonated morpholinium cation and undissociated citric acid. In the mid-pH range, the formation of various citrate species (dihydrogen citrate, hydrogen citrate, and citrate) will influence the overall solubility. At high pH, while morpholine will be in its free base form, the citrate will be fully ionized, likely leading to high solubility.

-

Effect of Temperature: In line with the behavior of citric acid, the solubility of this compound is expected to increase with rising temperature.[3][12]

Predicted Stability of this compound in Aqueous Solutions

The stability of this compound in an aqueous solution is a function of the stability of the morpholinium cation and the citrate anion.

-

Morpholine Degradation: Morpholine can undergo slow decomposition, particularly at elevated temperatures.[1] The primary degradation pathways for morpholine are oxidative. In pharmaceutical formulations, this could be influenced by the presence of oxidizing agents or exposure to light. Biodegradation of morpholine has also been documented, involving ring cleavage.[13][14][15]

-

Citric Acid Stability: Citric acid is generally stable in aqueous solutions.[11] However, at temperatures above 175°C, it undergoes decomposition with the loss of carbon dioxide.[3][4] In non-sterile solutions, microbial growth can lead to fermentation.[9]

For this compound, the primary stability concerns would likely revolve around the oxidative degradation of the morpholine moiety and potential microbial contamination in unpreserved solutions.

Experimental Protocols

To ascertain the precise solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

A standard approach to determine the equilibrium solubility of this compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 4, 6, 8, 10).

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 40°C) until equilibrium is reached (typically 24-48 hours).

-

Sample Collection and Analysis: Aliquots of the supernatant are carefully withdrawn, filtered to remove undissolved solids, and diluted. The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. Forced degradation studies are performed to generate these degradation products and to understand the degradation pathways.[16][17][18]

Methodology:

-

Stress Conditions: Aqueous solutions of this compound are subjected to various stress conditions as per ICH guidelines, including:

-

Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60°C).

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Elevated temperature (e.g., 60°C) in a neutral solution.

-

Photostability: Exposure to light as per ICH Q1B guidelines.

-

-

Sample Analysis: Samples are withdrawn at various time points and analyzed by a suitable analytical technique, typically HPLC coupled with a photodiode array (PDA) detector and a mass spectrometer (MS), to separate and identify the parent compound and any degradation products.

Potential Degradation Pathways

Based on the known chemistry of morpholine, a potential degradation pathway in an oxidative environment could involve the formation of N-oxides or ring-opening products.

Conclusion

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 3. Citric acid - Wikipedia [en.wikipedia.org]

- 4. Citric Acid: Structure, Properties, Uses, Benefits | Turito [turito.com]

- 5. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Citric Acid [commonorganicchemistry.com]

- 8. our blogs! - Citric Acid: A Comprehensive Guide - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. youtube.com [youtube.com]

- 11. Stability of citric acid solutions during a five month period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 15. real.mtak.hu [real.mtak.hu]

- 16. ajpsonline.com [ajpsonline.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Morpholine-Based Biological Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of morpholine-based biological buffers, essential tools for maintaining stable pH conditions in a wide array of life science research and drug development applications. This document delves into their core physicochemical properties, provides detailed experimental protocols, and visualizes key workflows to empower researchers in their experimental design and execution.

Core Physicochemical Characteristics

Morpholine-based buffers, a subset of the "Good's buffers," are zwitterionic N-substituted aminosulfonic acids prized for their compatibility with biological systems. Their inert nature, minimal interaction with biological components, and pKa values near physiological pH make them ideal for various applications. The core structure of these buffers is a morpholine (B109124) ring, which imparts desirable characteristics such as high water solubility and stability.

Key morpholine-based buffers include MES (2-(N-morpholino)ethanesulfonic acid), MOPS (3-(N-morpholino)propanesulfonic acid), and MOPSO (3-(N-morpholino)-2-hydroxypropanesulfonic acid). While structurally similar, subtle differences in their side chains result in distinct buffering ranges and properties, making them suitable for different experimental needs.

Quantitative Data Summary

The selection of an appropriate buffer is critical for experimental success. The following table summarizes the key quantitative parameters for MES, MOPS, and MOPSO to facilitate easy comparison and selection.

| Buffer | Molecular Weight ( g/mol ) | pKa at 25°C | Effective Buffering Range (pH) | Temperature Coefficient (d(pKa)/dT) |

| MES | 195.24 | 6.15 | 5.5 – 6.7[1] | -0.011[2] |

| MOPS | 209.26 | 7.20 | 6.5 – 7.9[3] | -0.013[3] |

| MOPSO | 225.26 | 6.87 | 6.2 – 7.6[1] | -0.0072[4] |

Metal Ion Interactions

A significant advantage of morpholine-based buffers is their generally low affinity for metal ions, which is crucial in studies involving metalloenzymes or processes where metal ion concentration is a critical factor.[5] While comprehensive stability constant data for all metal ions is not extensively documented, available information indicates weak interactions. For instance, MES shows imperceptible complexation with many divalent cations like Zn²⁺, Ca²⁺, and Mg²⁺, and only weak binding with Cu²⁺.[6] MOPS and HEPES also exhibit negligible to weak binding affinity for many common divalent metal ions.[7] However, it is important to note that interactions can occur, and for iron (Fe³⁺), the stability of complexes follows the order MOBS > MOPS > MOPSO > MES.[6]

Experimental Protocols and Workflows

The practical application of these buffers is best illustrated through detailed experimental protocols. Below are methodologies for key experiments where morpholine-based buffers are commonly employed.

RNA Electrophoresis using MOPS Buffer

MOPS buffer is the standard for denaturing agarose (B213101) gel electrophoresis of RNA due to its ability to maintain a stable pH in the presence of formaldehyde, a common denaturant.

Experimental Protocol: Denaturing RNA Agarose Gel Electrophoresis

-

Preparation of 10X MOPS Running Buffer (0.2 M MOPS, 50 mM Sodium Acetate, 10 mM EDTA, pH 7.0):

-

Dissolve 41.8 g of MOPS (free acid) in approximately 800 mL of nuclease-free water.

-

Add 20 mL of 0.5 M EDTA (pH 8.0) and 20 mL of 1 M Sodium Acetate.

-

Adjust the pH to 7.0 with 2N NaOH.

-

Bring the final volume to 1 L with nuclease-free water.

-

Filter sterilize the solution through a 0.22 µm filter and store at room temperature, protected from light.

-

-

Preparation of 1.2% Denaturing Agarose Gel:

-

In a fume hood, add 1.2 g of agarose to 72 mL of nuclease-free water and microwave until the agarose is completely dissolved.

-

Allow the solution to cool to about 60°C.

-

Add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde.

-

Gently swirl to mix and pour the gel into a casting tray with the appropriate comb. Allow it to solidify.

-

-

Sample Preparation:

-

To your RNA sample (up to 20 µg), add the following in an RNase-free tube:

-

RNA sample

-

1 µL of 10X MOPS buffer

-

2 µL of 37% formaldehyde

-

5 µL of formamide

-

-

Incubate the samples at 65°C for 15 minutes to denature the RNA, then immediately place them on ice for at least 1 minute.

-

Add loading dye to the samples before loading onto the gel.

-

-

Electrophoresis and Visualization:

-

Place the solidified gel in the electrophoresis tank and fill it with 1X MOPS running buffer until the gel is submerged.

-

Load the denatured RNA samples into the wells.

-

Run the gel at 5-6 V/cm.

-

After electrophoresis, stain the gel with an appropriate RNA stain (e.g., ethidium (B1194527) bromide or a safer alternative) and visualize the RNA bands under a UV transilluminator.

-

Workflow for RNA Electrophoresis:

Caption: Workflow for RNA electrophoresis using a denaturing agarose gel.

Protein Purification using MES Buffer in Cation Exchange Chromatography

MES buffer is well-suited for cation exchange chromatography due to its pKa in the acidic range (5.5-6.7), allowing for the fine-tuning of pH to control protein binding and elution.

Experimental Protocol: Cation Exchange Chromatography

-

Buffer Preparation:

-

Binding Buffer (e.g., 20 mM MES, pH 6.0): Prepare a solution of 20 mM MES and adjust the pH to 6.0 using NaOH.

-

Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0): Prepare a solution of 20 mM MES with 1 M NaCl and adjust the pH to 6.0.

-

-

Column Equilibration:

-

Equilibrate the cation exchange column with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the effluent match the buffer.

-

-

Sample Loading:

-

Ensure the protein sample is in the Binding Buffer (or a buffer with low ionic strength and the same pH). This can be achieved through dialysis or buffer exchange chromatography.

-

Load the sample onto the equilibrated column at a flow rate that allows for efficient binding.

-

-

Washing:

-

Wash the column with 5-10 CV of Binding Buffer to remove any unbound or weakly bound impurities.

-

-

Elution:

-

Elute the bound protein using a linear gradient of increasing salt concentration, typically from 0% to 100% Elution Buffer over 10-20 CV.

-

Alternatively, a step elution with increasing concentrations of NaCl in the Binding Buffer can be used.

-

Collect fractions throughout the elution process.

-

-

Analysis:

-

Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and for the presence of the target protein (e.g., by SDS-PAGE).

-

Workflow for Protein Purification by Ion Exchange Chromatography:

Caption: A generalized workflow for protein purification using ion exchange chromatography.

Enzyme Kinetics Assay using MOPS Buffer

The choice of buffer is critical in enzyme kinetics to maintain a stable pH at the enzyme's optimum activity. MOPS, with its pKa of 7.2, is often suitable for assays of enzymes that function around neutral pH.

Experimental Protocol: β-Galactosidase Activity Assay

This protocol is a general guideline and should be optimized for the specific enzyme and substrate.

-

Reagent Preparation:

-

Assay Buffer (e.g., 50 mM MOPS, pH 7.2, 1 mM MgCl₂, 50 mM β-mercaptoethanol): Prepare the buffer and adjust the pH to 7.2 at the temperature of the assay.

-

Substrate Stock Solution (e.g., 4 mg/mL ONPG in Assay Buffer): Dissolve o-nitrophenyl-β-D-galactopyranoside (ONPG) in the Assay Buffer.

-

Enzyme Solution: Dilute the β-galactosidase enzyme to the desired concentration in ice-cold Assay Buffer.

-

Stop Solution (e.g., 1 M Sodium Carbonate): Prepare a 1 M solution of Na₂CO₃.

-

-

Assay Procedure:

-

Set up a series of reactions in microcentrifuge tubes or a 96-well plate.

-

To each reaction well/tube, add the appropriate volume of Assay Buffer and Substrate Stock Solution. Pre-incubate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a small volume of the diluted Enzyme Solution. Mix gently.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding an equal volume of Stop Solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the product (o-nitrophenol) at 420 nm using a spectrophotometer or plate reader.

-

Calculate the enzyme activity based on the amount of product formed over time, using the molar extinction coefficient of o-nitrophenol.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations.

-

Logical Relationship in Enzyme Kinetics Assay:

Caption: Logical flow diagram of a typical enzyme kinetics experiment.

Conclusion

Morpholine-based buffers are indispensable tools in modern biological research and drug development. Their favorable physicochemical properties, including pKa values near physiological pH, high water solubility, and minimal interaction with metal ions, make them suitable for a wide range of applications. By understanding their specific characteristics, as summarized in this guide, and by following detailed experimental protocols, researchers can ensure the reliability and reproducibility of their results. The choice of the correct buffer is a foundational step in experimental design that should not be overlooked, and MES, MOPS, and MOPSO offer a versatile toolkit to meet the demands of various biological systems.

References

- 1. global.oup.com [global.oup.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. alanplewis.com [alanplewis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A unified method for purification of basic proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical vs. Actual Buffering Capacity of a Morpholine-Citrate System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the theoretical and actual buffering capacity of a buffer system composed of morpholine (B109124) and citric acid. This document outlines the fundamental principles of buffer capacity, provides detailed experimental protocols for its determination, and discusses the factors that can lead to discrepancies between theoretical calculations and experimental outcomes. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction to Buffering Capacity

A buffer solution resists changes in pH upon the addition of an acid or a base.[1][2] Its effectiveness is defined by its buffering capacity (β), which is the amount of strong acid or base required to cause a one-unit change in the pH of one liter of the buffer solution.[3] Several factors influence a buffer's capacity, including the total concentration of the buffer components and the ratio of the conjugate base to the weak acid.[1][2][4] The maximum buffering capacity is achieved when the pH of the solution is equal to the pKa of the weak acid or base, and the ratio of the conjugate base to the acid is 1:1.[1]

Morpholine, a weak base, and citric acid, a polyprotic weak acid, are both utilized in pharmaceutical and biological research for their buffering properties and biological compatibility.[5][6][7][8] Understanding the buffering characteristics of a combined morpholine-citrate system is crucial for applications in drug formulation and development, where maintaining a stable pH is critical for the solubility, stability, and efficacy of active pharmaceutical ingredients.[6]

Theoretical Buffering Capacity

The theoretical buffering capacity of a solution can be estimated using the pKa values of the buffering agents. The Henderson-Hasselbalch equation is fundamental to understanding the pH of a buffer system.[3]

For a weak acid and its conjugate base, the equation is: pH = pKa + log ([A⁻]/[HA])

For a weak base and its conjugate acid, the equation is: pOH = pKb + log ([BH⁺]/[B])

The buffering range of a particular component is generally considered to be pKa ± 1.[9]

Table 1: Physicochemical Properties of Morpholine and Citric Acid

| Compound | Molecular Formula | Molar Mass ( g/mol ) | pKa Value(s) |

| Morpholine | C₄H₉NO | 87.12 | 8.36[10] |

| Citric Acid | C₆H₈O₇ | 192.12 | pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40[6][11] |

From the pKa values, the theoretical buffering ranges for a morpholine-citrate system would be approximately:

-

Citric Acid: pH 2.1-7.4

-

Morpholine: pH 7.4-9.4

The wide range of citric acid is due to its three pKa values.[6][11] The combination of these two components could theoretically provide buffering over a broad pH spectrum.

Experimental Determination of Actual Buffering Capacity

The actual buffering capacity of a prepared buffer solution is determined experimentally through titration with a strong acid or base.[12][13] This process involves monitoring the pH of the buffer as a known concentration of titrant is added incrementally. The buffering capacity can then be calculated from the resulting titration curve.

This protocol outlines the steps to determine the buffering capacity of a prepared morpholine citrate (B86180) buffer.

Materials:

-

Morpholine

-

Citric acid monohydrate

-

Sodium hydroxide (B78521) (NaOH), 0.1 M solution, standardized

-

Hydrochloric acid (HCl), 0.1 M solution, standardized

-

Deionized water

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Buret, 50 mL

-

Volumetric flasks and pipettes

-

Beakers

Procedure:

-

Buffer Preparation:

-

Titration Setup:

-

Pipette a known volume (e.g., 50 mL) of the prepared buffer into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse a calibrated pH electrode in the solution, ensuring the electrode tip does not come into contact with the stir bar.

-

Fill a buret with a standardized 0.1 M NaOH solution for titration in the basic direction, or 0.1 M HCl for titration in the acidic direction.

-

-

Titration Process:

-

Record the initial pH of the buffer solution.

-

Add the titrant in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.[18]

-

Continue the titration until the pH has changed by at least two units from the initial pH.

-

-

Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.[13]

-

The buffering capacity (β) can be calculated for each point on the curve using the following formula: β = ΔB / ΔpH Where ΔB is the moles of strong acid or base added per liter of buffer, and ΔpH is the change in pH.

-

References

- 1. Buffer capacity | PPTX [slideshare.net]

- 2. Buffer Capacity [chemcollective.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. monomole.com [monomole.com]

- 5. researchgate.net [researchgate.net]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. newprairiepress.org [newprairiepress.org]

- 12. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 13. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]

- 14. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 15. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 16. promega.com [promega.com]

- 17. scribd.com [scribd.com]

- 18. scribd.com [scribd.com]

Methodological & Application

Preparation of Morpholine Citrate Buffer for Starch Gel Electrophoresis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Starch gel electrophoresis is a powerful and cost-effective technique for the separation of proteins, particularly enzymes, based on their charge and size. The choice of buffer system is critical for achieving optimal resolution of target proteins. Morpholine citrate (B86180) buffer, first described by Clayton and Tretiak in 1972, is a widely used continuous buffer system for the analysis of allozymes and isozymes in various organisms. Its ability to provide good resolution of dehydrogenase isozymes and other polymorphic enzymes has made it a staple in population genetics, ecological research, and enzyme kinetics studies.[1] This document provides detailed application notes and protocols for the preparation and use of Morpholine citrate buffer in starch gel electrophoresis.

Application Notes

The primary application of this compound buffer in starch gel electrophoresis is the analysis of genetic variation at the protein level. By separating different allelic variants of enzymes (allozymes), researchers can assess genetic diversity, population structure, and gene flow.

Key Applications Include:

-

Population Genetics: Studying the genetic makeup of populations and understanding evolutionary processes.

-

Enzyme Kinetics: Investigating the properties and activity of different enzyme isoforms. While not a direct method for studying complex signaling pathways involving protein-protein interactions and post-translational modifications, analyzing the isozyme patterns of key metabolic enzymes can provide insights into the regulation and genetic variation within metabolic pathways. For example, variations in the electrophoretic mobility of enzymes in the glycolytic pathway or the citric acid cycle can indicate genetic differences that may affect metabolic flux.

-

Systematics and Taxonomy: Delineating species boundaries and resolving taxonomic relationships based on allele frequencies.

-

Drug Development: While not a primary tool, understanding the genetic variation of drug-metabolizing enzymes within a population can be relevant in pharmacogenomics.

The choice of pH for the this compound buffer can be adjusted to optimize the separation of specific enzymes. Different pH values alter the net charge of the proteins, thus affecting their migration in the electric field.

Experimental Protocols

I. Preparation of this compound Buffer

The following tables provide the recipes for preparing this compound buffer at various pH values as cited in the literature. It is crucial to use high-purity water and reagents to ensure reproducible results.

Table 1: Stock Solution Recipes for this compound Buffer

| Component | Concentration (Stock Solution) | Amount per 1 Liter |

| Citric Acid (Anhydrous) | 0.04 M | 7.68 g |

| N-(3-aminopropyl)-morpholine | - | Adjust to desired pH |

To prepare the stock solution:

-

Dissolve the citric acid in approximately 800 mL of distilled water.

-

Slowly add N-(3-aminopropyl)-morpholine while monitoring the pH with a calibrated pH meter.

-

Continue adding N-(3-aminopropyl)-morpholine until the desired pH is reached.

-

Bring the final volume to 1 Liter with distilled water.

Table 2: Common Working Concentrations and pH of this compound Buffer

| Buffer System | pH | Preparation from Stock | Application Examples | Reference |

| Morpholine-citrate | 6.1 | Dilute 0.04 M stock to 0.002 M for gel and electrode buffer | Resolution of acid phosphatase (ACP) and phosphogluconate dehydrogenase (PGD) | [1] |

| Continuous amine-citrate | 6.5 | Adjust 0.04 M stock to pH 6.5 and use for gel and tray buffer | General allozyme analysis | [1] |

| Continuous amine-citrate | 6.9 | Adjust 0.04 M stock to pH 6.9 and use for gel and electrode buffer | General allozyme analysis in starch gels | [1] |

| Morpholine-citrate | 7.8 | Adjust 0.04 M stock to pH 7.8 and use for gel and electrode buffer | Analysis of allozymes in 13% starch gel | [1] |

II. Preparation of Starch Gel (12% w/v)

-

Weighing the Starch: For a 300 mL gel, weigh 36 g of hydrolyzed potato starch into a 1 L Erlenmeyer flask.[1]

-

Adding the Buffer: Add 300 mL of the desired working concentration of this compound buffer to the flask.

-

Heating the Slurry: Swirl the flask to create a uniform slurry. Heat the mixture over a Bunsen burner or on a hot plate with constant swirling until the solution becomes clear and boils. The solution will become viscous.

-

Degassing: Apply a vacuum to the flask for approximately 30-60 seconds to remove dissolved air bubbles.

-

Pouring the Gel: Carefully pour the hot starch solution into a gel mold that has been assembled and leveled. Avoid trapping air bubbles.

-

Cooling and Solidification: Allow the gel to cool at room temperature for at least 2-3 hours, or until it has completely solidified.

III. Sample Preparation and Application

-

Tissue Homogenization: Homogenize a small amount of tissue in a suitable extraction buffer. The choice of extraction buffer depends on the target enzyme and tissue type.

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris.

-

Sample Loading: Cut small wicks from filter paper and soak them in the supernatant. Insert the wicks into pre-formed slots in the starch gel.

IV. Electrophoresis

-

Setting up the Electrophoresis Chamber: Place the gel in the electrophoresis chamber and fill the buffer reservoirs with the same this compound buffer used to prepare the gel.

-

Connecting to Power Supply: Connect the electrodes to the power supply. Ensure correct polarity.

-

Running Conditions: The optimal voltage and run time will vary depending on the specific enzyme and the pH of the buffer. A common starting point is to apply a constant voltage of 150-250 V for 3-5 hours.[1] It is important to monitor the temperature of the gel and use cooling packs if necessary to prevent overheating.

V. Gel Slicing and Staining

-

Gel Removal: After electrophoresis, carefully remove the gel from the mold.

-

Slicing: Slice the gel horizontally into several thin layers (1-2 mm) using a fine wire or a gel slicer. This allows for the staining of multiple enzymes from a single gel.

-

Staining: Place each gel slice in a staining tray and add a specific enzyme stain solution. Incubate at 37°C until the bands appear. The staining recipes vary depending on the target enzyme.

Visualizations

Experimental Workflow for Starch Gel Electrophoresis

Caption: Workflow for starch gel electrophoresis using this compound buffer.

Logical Relationship of Components in this compound Buffer System

Caption: Components and properties of the this compound buffer system.

References

Application of Buffers in Fish Population Genetics: A Review of Standard Systems

Introduction

While the query specified Morpholine citrate (B86180) buffer, a thorough review of scientific literature and established protocols reveals that this specific buffer system is not commonly cited or utilized in fish population genetics. Research in this field predominantly relies on other well-established buffer systems for DNA extraction and electrophoresis. This document provides detailed application notes and protocols for the standard and widely accepted buffers used in fish population genetics, such as citrate-based buffers for DNA preservation and Tris-based or borate-based buffers for electrophoresis.

Part 1: DNA Preservation and Extraction Buffers

In fish population genetics, preserving the integrity of DNA from tissue samples, often collected in the field, is critical. Citrate-based buffers are frequently employed for this purpose due to their ability to chelate divalent cations, thereby inhibiting nuclease activity.

Application Note: Sodium Citrate-Based Buffers for Tissue Preservation